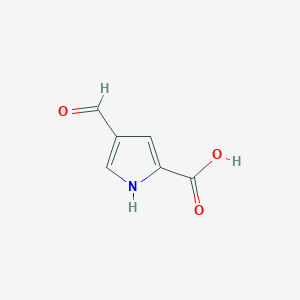

4-Formyl-1H-pyrrole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-3-4-1-5(6(9)10)7-2-4/h1-3,7H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQGTSFYIOGZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549263 | |

| Record name | 4-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-53-6 | |

| Record name | 4-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Formyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Formyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its bifunctional nature, possessing both a carboxylic acid and an aldehyde group on the pyrrole scaffold, this molecule serves as a versatile building block for the synthesis of more complex bioactive molecules. This document outlines a probable synthetic route, provides detailed experimental protocols based on established chemical transformations, and summarizes the expected analytical and spectroscopic properties.

I. Synthesis of this compound

The most plausible and commonly employed method for the synthesis of this compound involves a two-step process. The first step is the regioselective formylation of an alkyl pyrrole-2-carboxylate at the C4 position via the Vilsmeier-Haack reaction. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrrole. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide such as N,N-dimethylformamide (DMF).

-

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (1.2 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Cool the reaction mixture back to 0 °C and add anhydrous 1,2-dichloroethane.

-

Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the reaction mixture, keeping the temperature below 5 °C.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 83 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a stirred solution of sodium acetate (3.0 equivalents) in water and ice.

-

Heat the resulting mixture to 50-60 °C for 30 minutes to hydrolyze the intermediate iminium salt.

-

Cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-formyl-1H-pyrrole-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Step 2: Alkaline Hydrolysis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

The final step is the saponification of the ester to the carboxylic acid using a base, followed by acidification.

-

Materials:

-

Ethyl 4-formyl-1H-pyrrole-2-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ice bath

-

-

Procedure:

-

Dissolve the purified ethyl 4-formyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 by the slow addition of 1 M hydrochloric acid.

-

A precipitate of this compound should form.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

-

II. Characterization of this compound

A. Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Ethyl 1H-pyrrole-2-carboxylate | C₇H₉NO₂ | 139.15 | Colorless to pale yellow liquid | - |

| Ethyl 4-formyl-1H-pyrrole-2-carboxylate | C₈H₉NO₃ | 167.16 | Solid | 101-105 |

| This compound | C₆H₅NO₃ | 139.11 | Expected to be a solid | Not reported |

B. Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts in ppm)

| Compound | H3 | H4 | H5 | -CHO | -NH | Other | Solvent |

| Ethyl 1H-pyrrole-2-carboxylate | ~6.8 | ~6.1 | ~6.9 | - | ~9.0 (br s) | 4.2 (q, 2H), 1.3 (t, 3H) | CDCl₃ |

| Ethyl 4-formyl-1H-pyrrole-2-carboxylate | ~7.3 | - | ~7.6 | ~9.7 (s) | ~9.5 (br s) | 4.3 (q, 2H), 1.4 (t, 3H) | CDCl₃ |

| This compound | ~7.4 | - | ~7.7 | ~9.8 (s) | ~12.0 (br s) | >10 (br s, COOH) | DMSO-d₆ |

¹³C NMR Spectroscopy (Expected Chemical Shifts in ppm)

| Compound | C2 | C3 | C4 | C5 | -CHO | -COOH | Other | Solvent |

| Ethyl 1H-pyrrole-2-carboxylate | ~123 | ~110 | ~108 | ~115 | - | ~161 | ~60, ~14 | CDCl₃ |

| Ethyl 4-formyl-1H-pyrrole-2-carboxylate | ~125 | ~115 | ~130 | ~120 | ~185 | ~160 | ~61, ~14 | CDCl₃ |

| This compound | ~126 | ~116 | ~132 | ~122 | ~186 | ~162 | - | DMSO-d₆ |

Infrared (IR) Spectroscopy (Expected Characteristic Peaks in cm⁻¹)

| Compound | N-H Stretch | C=O Stretch (Ester) | C=O Stretch (Aldehyde) | C=O Stretch (Carboxylic Acid) | O-H Stretch (Carboxylic Acid) |

| Ethyl 4-formyl-1H-pyrrole-2-carboxylate | ~3300 | ~1700 | ~1670 | - | - |

| This compound | ~3300 | - | ~1670 | ~1690 | 2500-3300 (broad) |

Mass Spectrometry

| Compound | Ionization Mode | Expected [M+H]⁺ | Expected [M-H]⁻ |

| This compound | ESI | 140.0342 | 138.0196 |

III. Biological Activity and Potential Applications

While specific signaling pathways or molecular targets for this compound have not been identified in the current body of literature, the pyrrole-2-carboxylic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrrole-2-carboxylic acid have been reported to exhibit a wide range of activities, including:

-

Enzyme Inhibition: Pyrrole-based compounds have been investigated as inhibitors of various enzymes, such as proline racemase, cyclooxygenases (COX-1 and COX-2), and enoyl-acyl carrier protein reductase, suggesting potential applications in infectious and inflammatory diseases.

-

Anticancer Activity: The pyrrole nucleus is a key component of several anticancer agents.

-

Antimicrobial and Antiviral Properties: Various substituted pyrroles have demonstrated efficacy against a range of pathogens.

The presence of both a carboxylic acid and a formyl group on the this compound molecule provides two reactive handles for further chemical modification. This allows for its use in the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The formyl group can be readily converted into other functionalities or used in condensation reactions, while the carboxylic acid allows for amide bond formation, a cornerstone of medicinal chemistry.

IV. Conclusion

Spectroscopic Profile of 4-Formyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Formyl-1H-pyrrole-2-carboxylic acid (CAS No. 7126-53-6). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups: a pyrrole ring, a carboxylic acid, and an aldehyde. This information is intended to assist researchers in the identification, characterization, and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Pyrrole N-H |

| ~9.5 - 10.0 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.0 - 7.5 | Doublet | 1H | Pyrrole C5-H |

| ~6.5 - 7.0 | Doublet | 1H | Pyrrole C3-H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | Aldehyde Carbonyl (C=O) |

| ~160 - 170 | Carboxylic Acid Carbonyl (C=O) |

| ~130 - 140 | Pyrrole C4 |

| ~125 - 135 | Pyrrole C2 |

| ~120 - 130 | Pyrrole C5 |

| ~110 - 120 | Pyrrole C3 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Medium, Broad | N-H Stretch (Pyrrole) |

| 2500 - 3300 | Broad | O-H Stretch (Carboxylic Acid) |

| ~1700 - 1720 | Strong | C=O Stretch (Aldehyde) |

| ~1680 - 1700 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1550 | Medium | N-H Bend (Pyrrole) |

| ~1400 | Medium | C-O-H Bend (Carboxylic Acid) |

| ~1200 - 1300 | Strong | C-O Stretch (Carboxylic Acid) |

| ~2820 and ~2720 | Weak | C-H Stretch (Aldehyde) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 139 | Molecular Ion [M]⁺ |

| 122 | Loss of OH |

| 111 | Loss of CO |

| 94 | Loss of COOH |

| 66 | Pyrrole Ring Fragment |

Note: Fragmentation patterns are predicted based on standard electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: The IR spectrum of the sample is recorded. A sufficient number of scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically using a direct insertion probe or after dissolution in a suitable volatile solvent for techniques like electrospray ionization (ESI).

-

Ionization: The sample is ionized. For a general structural analysis, Electron Ionization (EI) is commonly used, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Microbial Biosynthesis of Pyrrole-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carboxylic acid (PCA) and its derivatives are a class of heterocyclic compounds with significant biological activities, serving as crucial precursors for the synthesis of numerous pharmaceuticals and agrochemicals. Microorganisms, with their vast metabolic diversity, represent a promising and sustainable source for the production of these valuable molecules. This technical guide provides a comprehensive overview of the biosynthesis of PCA derivatives in microorganisms, focusing on the core biochemical pathways, enzymatic mechanisms, and regulatory networks. Detailed experimental protocols for cultivation, extraction, purification, and quantification are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate key biosynthetic and signaling pathways, as well as experimental workflows, offering a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Pyrrole-2-carboxylic acid (PCA) is a naturally occurring alkaloid found in various organisms, including the marine bacterium Pelomonas puraquae sp. Nov.[1]. It serves as a fundamental building block in the biosynthesis of a wide array of more complex natural products, such as the antibiotics clorobiocin, coumermycin A1, and pyoluteorin, as well as the leupyrrins and undecylprodigiosin[2]. The pyrrole moiety is often a key pharmacophore, highlighting the importance of understanding its biosynthesis for the potential development of novel therapeutic agents[3]. This guide delves into the microbial pathways leading to PCA and its derivatives, offering a technical resource for the scientific community.

Core Biosynthetic Pathways

Microorganisms employ several distinct pathways for the biosynthesis of the pyrrole-2-carboxylate scaffold. The most well-characterized routes originate from the amino acid L-proline, while alternative pathways utilize precursors from carbohydrate metabolism.

The L-Proline Dependent Pathway

The conversion of L-proline to PCA is a common strategy in many bacteria and involves a controlled four-electron oxidation process[3]. This transformation is often catalyzed by a multi-enzyme system, typically involving domains for adenylation (A), peptidyl carrier protein (PCP), and dehydrogenase (DH)[3].

The proposed enzymatic cascade begins with the activation of L-proline to L-prolyl-AMP by an adenylation domain, which is then transferred to a peptidyl carrier protein. A subsequent two-step oxidation, catalyzed by a dehydrogenase, is thought to yield the final pyrrole-2-carboxylate product[3]. In some cases, the biosynthesis is initiated by an ATP-dependent activation of L-proline to L-prolyl-AMP, which is then transferred to a PCP to form a prolyl-S-PCP intermediate. This intermediate then undergoes a two-step oxidation to yield pyrrole-2-carboxylate.

Figure 1: L-Proline Dependent PCA Biosynthesis.

Alternative Biosynthetic Routes

An alternative pathway for the formation of a substituted pyrrole-2-carboxylic acid has been identified in Streptomyces ambofaciens, the producer of the antibiotic congocidine[4]. This pathway starts from N-acetylglucosamine, a derivative of glucose, and proceeds through several enzymatic steps to form 4-acetamidepyrrole-2-carboxylic acid[4]. This discovery highlights the metabolic versatility of microorganisms in constructing the pyrrole ring.

Figure 2: N-Acetylglucosamine Pathway to a PCA Derivative.

Microbial Producers and Fermentation

Several microorganisms have been identified as producers of PCA. Notably, the endophytic bacterium Bacillus cereus ZBE, isolated from Zanthoxylum bungeanum, has been shown to produce PCA with antibacterial properties. Fermentation conditions for this strain have been optimized to significantly enhance production[5]. Lysobacter species are also known producers of PCA, where its biosynthesis appears to be regulated in response to environmental cues, such as the presence of fungi[6].

Fermentation Data

The following table summarizes the optimized fermentation parameters and production titers for PCA from Bacillus cereus ZBE.

| Parameter | Optimized Value | Reference |

| Carbon Source | 0.5% Glycerinum | [5] |

| Nitrogen Source | 1% Peptone | [5] |

| Initial pH | 7.0 | [5] |

| Inoculum Size | 4% | [5] |

| Incubation Temperature | 37.72 °C | [5] |

| Shaking Speed | 120 rpm | [5] |

| Fermentation Time | 48 h | [5] |

| PCA Production | 149.63 mg/L | [5] |

Regulatory Mechanisms

The biosynthesis of secondary metabolites like PCA is often tightly regulated in microorganisms. In Lysobacter sp., PCA production is dramatically suppressed when co-cultured with fungi such as Fusarium graminearum and Fusarium verticillioides. This suppression is also observed when the bacterium is exposed to chitin, a primary component of fungal cell walls, suggesting a sophisticated signaling mechanism for inter-kingdom communication that modulates PCA biosynthesis[6]. While the exact signaling pathway for PCA regulation is still under investigation, it is known that two-component systems in Lysobacter can sense fungal-derived signals to regulate the production of other antifungal compounds.

Figure 3: Fungal Suppression of PCA Biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PCA biosynthesis in microorganisms.

Fermentation of Bacillus cereus ZBE for PCA Production

This protocol is adapted from the optimized conditions reported for Bacillus cereus ZBE[5].

Materials:

-

Luria-Bertani (LB) broth for seed culture

-

Fermentation medium: 0.5% (v/v) glycerinum, 1% (w/v) peptone

-

Bacillus cereus ZBE strain

-

Shaker incubator

-

Spectrophotometer

Procedure:

-

Inoculate a single colony of B. cereus ZBE into 5 mL of LB broth and incubate at 37 °C with shaking at 180 rpm for 12 hours to prepare the seed culture.

-

Prepare the fermentation medium and adjust the initial pH to 7.0.

-

Inoculate the fermentation medium with 4% (v/v) of the seed culture.

-

Incubate the culture at 37.72 °C with shaking at 120 rpm for 48 hours.

-

Monitor cell growth by measuring the optical density at 600 nm (OD600).

-

After 48 hours, harvest the fermentation broth for PCA extraction.

Extraction and Purification of PCA from Lysobacter sp. Culture

This protocol is based on the methods described for the isolation of PCA from Lysobacter sp. 3655.

Materials:

-

Lysobacter sp. fermentation broth

-

Ethyl acetate (acidified with 0.01% acetic acid)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Medium-Pressure Liquid Chromatography (MPLC) system with a C18 reverse-phase silica gel column

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Methanol and water (HPLC grade)

Procedure:

-

Extract the fermentation broth (e.g., 2 L) with an equal volume of acidified ethyl acetate.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Subject the crude extract to MPLC on a C18 column, eluting with a gradient of 5% to 50% methanol in water to obtain fractions.

-

Analyze the fractions by HPLC and pool the fractions containing PCA.

-

Further purify the PCA-containing fractions by preparative HPLC on a C18 column.

HPLC Quantification of PCA

This protocol outlines a general method for the quantification of PCA using HPLC.

Materials:

-

PCA standard

-

Methanol, acetonitrile, and water (HPLC grade)

-

Formic acid

-

HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

-

Prepare a stock solution of PCA standard in methanol.

-

Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

-

Prepare the mobile phase, for example, a gradient of water with 0.05% formic acid (Solvent A) and acetonitrile with 0.05% formic acid (Solvent B).

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 266 nm.

-

Inject the standard solutions and the prepared samples onto the HPLC system.

-

Quantify the amount of PCA in the samples by comparing the peak areas with the calibration curve.

Conclusion

The microbial biosynthesis of pyrrole-2-carboxylic acid and its derivatives presents a rich field of study with significant implications for drug discovery and biotechnology. The elucidation of the underlying biosynthetic pathways, enzymatic mechanisms, and regulatory networks is crucial for harnessing the full potential of microorganisms as cell factories for the production of these valuable compounds. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and engineer these fascinating metabolic pathways. Further research into the specific genes and enzymes, particularly in promising producers like Bacillus cereus ZBE, and a deeper understanding of the regulatory circuits, such as those in Lysobacter, will undoubtedly pave the way for the development of highly efficient and sustainable bioprocesses for PCA and its derivatives.

References

- 1. Implication of a Key Region of Six Bacillus cereus Genes Involved in Siroheme Synthesis, Nitrite Reductase Production and Iron Cluster Repair in the Bacterial Response to Nitric Oxide Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Lysobacter enzymogenes resistance toward fungi induced by fungal-derived signal α-terpinene | CoLab [colab.ws]

- 3. Mechanism of Lysobacter enzymogenes resistance toward fungi induced by fungal-derived signal α-terpinene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dochero.ai [dochero.ai]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Formyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to its structural motifs—a pyrrole ring, a carboxylic acid, and a formyl group—which are present in various biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its application in synthesis, formulation, and as a potential pharmacophore. This guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, details established experimental protocols for their determination, and presents a logical workflow for one such experimental procedure.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. Therefore, the following table summarizes key physicochemical parameters, including estimations based on the properties of the parent compound, pyrrole-2-carboxylic acid, and the related compound, 2-formylpyrrole.

| Property | Value | Source/Basis for Estimation |

| Molecular Formula | C₆H₅NO₃ | Calculated |

| Molecular Weight | 139.11 g/mol | [1][2] |

| CAS Number | 7126-53-6 | [3] |

| Melting Point | Estimated: >200 °C (with decomposition) | The parent compound, pyrrole-2-carboxylic acid, has a melting point of 204-208 °C (decomposes)[4][5]. The addition of a polar formyl group is expected to increase intermolecular interactions, potentially raising the melting point further. |

| Boiling Point | Decomposes before boiling | Carboxylic acids with high melting points often decompose before a boiling point can be reached at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water and non-polar solvents. | Pyrrole-2-carboxylic acid is soluble in methanol and other polar organic solvents[5][6][7]. The presence of the polar formyl and carboxylic acid groups suggests similar solubility for the target compound. |

| pKa | Estimated: 3-4 | The pKa of pyrrole-2-carboxylic acid is approximately 4.45[8]. The electron-withdrawing nature of the formyl group at the 4-position is expected to increase the acidity of the carboxylic acid, thus lowering the pKa. |

| logP | Estimated: < 1 | The experimental logP of pyrrole-2-carboxylic acid is 0.85[9]. The addition of a polar formyl group would likely decrease the octanol-water partition coefficient. |

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical properties are outlined below. These are general methods that can be applied to this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [10][11][12][13]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method [14]

-

Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Expression of Solubility: The solubility is typically expressed in units of mg/mL or mol/L.

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration [15][16][17]

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the acidic solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, usually n-octanol and water. The logarithm of this ratio (logP) is a widely used measure of lipophilicity.

Methodology: Shake-Flask Method [18][19][20][21][22]

-

Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed flask.

-

Equilibration: The flask is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Synthesis and Biological Context

The synthesis of this compound can be achieved through various synthetic routes, with the Vilsmeier-Haack reaction being a common method for the formylation of pyrrole rings[23][24][25][26][27]. This reaction introduces a formyl group onto an electron-rich aromatic ring.

While specific signaling pathways involving this compound are not well-documented, pyrrole-2-carboxylic acid and its derivatives are known to exhibit a range of biological activities. They are found in natural products and have been investigated for their potential as antibacterial, antifungal, and anticancer agents[7][28][29][30][31][32]. The presence of the carboxylic acid and formyl groups on the pyrrole scaffold of the title compound makes it an attractive candidate for further biological evaluation and as a building block in the synthesis of more complex bioactive molecules.

References

- 1. 2-Formyl-1H-pyrrole | CAS#:1003-29-8 | Chemsrc [chemsrc.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 7126-53-6|this compound|BLD Pharm [bldpharm.com]

- 4. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. toku-e.com [toku-e.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. westlab.com [westlab.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. ijpcbs.com [ijpcbs.com]

- 24. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 25. growingscience.com [growingscience.com]

- 26. researchgate.net [researchgate.net]

- 27. chemtube3d.com [chemtube3d.com]

- 28. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. vlifesciences.com [vlifesciences.com]

- 32. mdpi.com [mdpi.com]

Quantum Chemical Calculations for Formyl-Pyrrole Derivatives: A Technical Guide for Drug Discovery

Introduction: Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a formyl group to the pyrrole ring creates a versatile intermediate, ripe for further chemical modification in drug development pipelines.[3][4] Quantum chemical calculations provide a powerful in silico toolkit for elucidating the structural, electronic, and spectroscopic properties of these formyl-pyrrole derivatives, thereby accelerating the drug discovery process by predicting molecular behavior and guiding synthetic efforts.[3][5] This guide details the theoretical background, experimental protocols, and practical applications of these computational methods for researchers, scientists, and drug development professionals.

Theoretical Background: Core Methods

The two primary classes of quantum chemical methods employed for studying formyl-pyrrole derivatives are Density Functional Theory (DFT) and ab initio methods.[6]

-

Density Functional Theory (DFT): DFT is a widely used method that balances computational cost with accuracy.[6][7] It calculates the electronic structure of a molecule based on its electron density. The choice of the exchange-correlation functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., 6-31G*, 6-311++G(d,p)) are critical for obtaining reliable results.[8][9][10]

-

Ab initio Methods: These methods are derived directly from the principles of quantum mechanics without empirical parameters.[6] While highly accurate, they are computationally more demanding, especially for larger molecules.[6] Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC).

Detailed Computational Protocols

A systematic computational workflow is essential for the thorough investigation of formyl-pyrrole derivatives. This typically involves geometry optimization, frequency calculations, and the prediction of various molecular properties.

Geometry Optimization and Frequency Analysis

The first step in characterizing a molecule is to find its most stable three-dimensional structure, or its equilibrium geometry.

Protocol:

-

Initial Structure Generation: A 3D model of the formyl-pyrrole derivative is constructed using molecular building software (e.g., GaussView, Avogadro). A preliminary geometry optimization using molecular mechanics can be beneficial.[11]

-

Quantum Mechanical Optimization: The geometry is then optimized using a chosen quantum chemical method and basis set (e.g., B3LYP/6-31G*).[12][13] This process iteratively adjusts the atomic coordinates to find the minimum energy conformation.[11]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory.[12][14] This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule.

-

Spectroscopic Property Prediction

a) NMR Spectra Simulation:

Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of novel formyl-pyrrole derivatives.

Protocol:

-

Optimized Geometry: Use the equilibrium geometry obtained from the optimization step.

-

NMR Calculation: Perform a single-point energy calculation with the NMR keyword. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.[15][16]

-

Solvent Effects: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions more accurately.[17]

-

Data Analysis: The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

b) UV-Vis Spectra Simulation:

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic transitions and predicting UV-Vis absorption spectra.[1][18][19][20][21]

Protocol:

-

Ground State Optimization: Start with the optimized ground-state geometry.

-

TD-DFT Calculation: Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths of the lowest electronic transitions.[18]

-

Solvent Model: Employ a suitable solvent model (e.g., IEFPCM) to account for solvent effects on the electronic transitions.[1][21]

-

Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

Prediction of ADMET Properties

In the context of drug development, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying promising candidates and flagging potential liabilities early on.[22][23][24][25][26] Various computational models, including QSAR and machine learning approaches, are used to predict properties such as:

-

Aqueous solubility

-

Blood-brain barrier permeability

-

Cytochrome P450 metabolism

-

Potential toxicity

Quantitative Data Summary

The following tables summarize representative computational and experimental data for formyl-pyrrole derivatives and related structures found in the literature.

Table 1: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyrrole Hydrazone Derivative

| Atom | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |

| Pyrrole-NH | 11.503 | - | - | - |

| Hydrazide-NH | 11.403 | - | - | - |

| -CH=N- | 8.758 | - | - | - |

| Pyrrole-CH₃ | 2.366 | - | - | - |

| Pyrrole-CH₃ | 2.430 | - | - | - |

| Ester-CH₂ | 4.188-4.259 | - | - | - |

| Ester-CH₃ | 1.268-1.315 | - | - | - |

| Pyrrole C2 | - | - | 130.7 | - |

| Pyrrole C3 | - | - | 116.2 | - |

| Pyrrole C4 | - | - | 109.7 | - |

| Pyrrole C5 | - | - | 123.6 | - |

Data extracted from a study on (E)-ethyl 3,5-dimethyl-4-((2-phenylhydrazono)methyl)-1H-pyrrole-2-carboxylate.[27]

Table 2: Calculated HOMO-LUMO Gap and Conductivity Properties of Pyrrole Monomer

| Method/Basis Set | Calculated HOMO-LUMO Gap (eV) | Experimental HOMO-LUMO Gap (eV) |

| B3LYP/6-31+G** | 5.85 | 5.84 |

Data from a study on the conductivity properties of pyrrole.[5]

Visualizations

Workflow for Quantum Chemical Calculations

Caption: A generalized workflow for the quantum chemical analysis of formyl-pyrrole derivatives.

Signaling Pathway Inhibition by a Pyrrole-Core Drug: Sunitinib

Sunitinib, a multi-targeted tyrosine kinase inhibitor with a pyrrole core, is a prime example of a successful drug molecule derived from this scaffold.[2] Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis.[6][27][28][29][30]

Caption: Sunitinib inhibits multiple RTKs, blocking key downstream signaling pathways.

Conclusion

Quantum chemical calculations offer an indispensable set of tools for the modern drug discovery pipeline. For formyl-pyrrole derivatives, these methods provide deep insights into their physicochemical properties, guiding the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles. By integrating computational predictions with experimental validation, researchers can navigate the complexities of drug development more efficiently, ultimately accelerating the delivery of new medicines to patients.

References

- 1. mdpi.com [mdpi.com]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quantumzeitgeist.com [quantumzeitgeist.com]

- 4. [White paper] High Throughput Quantum Chemistry for Drug Discovery [biopharmatrend.com]

- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 12. The Absolute Beginners Guide to Gaussian [ccl.net]

- 13. researchgate.net [researchgate.net]

- 14. tau.ac.il [tau.ac.il]

- 15. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.uncw.edu [repository.uncw.edu]

- 17. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 25. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 26. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 30. researchgate.net [researchgate.net]

Unlocking Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel Pyrrole Alkaloids

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and characterization of novel pyrrole alkaloids has been developed for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth overview of this significant class of natural products, offering valuable insights into their therapeutic potential. Sourced from a diverse range of organisms, from marine sponges to terrestrial microbes, these nitrogen-containing heterocyclic compounds exhibit a remarkable breadth of biological activities, including potent antimicrobial, cytotoxic, and anti-inflammatory properties.

This guide delves into the intricate methodologies for isolating these compounds, presenting detailed experimental protocols and summarizing quantitative data in accessible formats. Furthermore, it visualizes the complex molecular interactions and signaling pathways through which these alkaloids exert their effects, providing a critical resource for the scientific community engaged in the pursuit of new therapeutic agents.

From the Ocean Depths to the Soil: Sources and Extraction of Novel Pyrrole Alkaloids

The search for novel bioactive compounds has led researchers to explore diverse ecosystems. Marine sponges of the genus Stylissa, actinomycetes such as Streptomyces zhaozhouensis, and fungi like Micromonospora sp. have recently emerged as prolific sources of new pyrrole alkaloids.[1][2][3] The initial step in harnessing these natural products involves meticulous extraction and isolation procedures tailored to the specific source organism and the chemical properties of the target alkaloids.

Experimental Protocols for Isolation

1. Isolation of Pyrrole Alkaloids from the Marine Sponge Stylissa massa [1][4]

This protocol outlines a robust method for the extraction and purification of a series of pyrrole alkaloids, including the novel stylimassalins.

-

Extraction: The wet sponge material (8.0 kg) is crushed and repeatedly extracted with methanol at room temperature. The combined methanol extracts are concentrated under vacuum to yield a crude extract (191.0 g).

-

Initial Fractionation: The crude extract is subjected to silica gel vacuum liquid chromatography (VLC) to remove non-polar compounds and enrich the alkaloid fraction. A gradient elution is performed, starting with petroleum ether/EtOAc and progressing to CH2Cl2/MeOH.

-

Purification: The alkaloid-rich fractions are further purified using reversed-phase liquid chromatography (RP-LC) with a MeOH/H2O gradient containing 0.1% trifluoroacetic acid (TFA). Final purification of individual compounds is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).

2. Isolation of Streptopyrroles from Streptomyces zhaozhouensis (Strain 208DD-064) [2]

This protocol details the fermentation and subsequent isolation of novel streptopyrroles B and C.

-

Fermentation: A single colony of S. zhaozhouensis is used to inoculate a seed culture in modified Bennett's (BN) broth. After 7 days of incubation, the seed culture is transferred to a large-scale fermenter (70 L of modified BN broth) and cultivated for 14 days at 28°C.

-

Extraction: The fermentation broth is harvested and the supernatant is extracted with ethyl acetate (EtOAc). The organic layer is then concentrated to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic steps, including silica gel column chromatography, followed by preparative and semi-preparative HPLC to isolate the pure streptopyrroles.

3. Isolation of Phenopyrrolizins from Micromonospora sp. (Strain HU138) [3]

This protocol describes the isolation of the novel antifungal pyrrolizine alkaloids, phenopyrrolizins A and B.

-

Fermentation and Extraction: The marine-derived actinomycete Micromonospora sp. HU138 is cultured in a suitable fermentation medium. The resulting fermentation broth is then extracted to obtain a crude extract containing the desired alkaloids.

-

Purification: The crude extract is purified using a combination of chromatographic techniques, which typically includes column chromatography over silica gel and subsequent purification by HPLC to yield the pure phenopyrrolizins.

Biological Activities and Therapeutic Potential

Novel pyrrole alkaloids have demonstrated a wide array of promising biological activities. The quantitative data for some of these recently discovered compounds are summarized below.

Antimicrobial Activity

Many newly isolated pyrrole alkaloids exhibit significant activity against a range of bacterial and fungal pathogens, offering potential solutions to the growing challenge of antimicrobial resistance.

| Compound | Source Organism | Test Organism | MIC (µM) | Reference |

| Streptopyrrole B | Streptomyces zhaozhouensis | Bacillus subtilis | 0.7 | [5] |

| Micrococcus luteus | 0.7 | [5] | ||

| Staphylococcus aureus | 2.9 | [5] | ||

| Streptopyrrole C | Streptomyces zhaozhouensis | Bacillus subtilis | 1.4 | [5] |

| Micrococcus luteus | 1.4 | [5] | ||

| Staphylococcus aureus | 2.9 | [5] | ||

| Phenopyrrolizin B | Micromonospora sp. HU138 | Botrytis cinerea | 18.9% inhibition at 20 µ g/disc | [3] |

| 35.9% inhibition at 40 µ g/disc | [3] | |||

| Sceptrin | Stylissa massa | Escherichia coli | 62.5 | [6] |

| Staphylococcus aureus | 62.5 | [6] |

Cytotoxic Activity

The potential of pyrrole alkaloids as anticancer agents is a significant area of research. Several novel compounds have shown potent cytotoxicity against various cancer cell lines.

| Compound | Source Organism | Cell Line | IC50/GI50 (µM) | Reference |

| Streptopyrrole B | Streptomyces zhaozhouensis | A549 (Lung) | 10.8 | [2] |

| HCT116 (Colon) | 8.2 | [2] | ||

| SNU-638 (Stomach) | 9.5 | [2] | ||

| Known Analogue of Streptopyrrole | Streptomyces zhaozhouensis | A549 (Lung) | 4.9 | [2] |

| HCT116 (Colon) | 5.3 | [2] | ||

| SNU-638 (Stomach) | 6.1 | [2] | ||

| Spongiacidin C | Stylissa carteri | USP7 (Enzyme) | 3.8 | |

| Pyrrolizine derivative (10c) | Synthetic | MCF-7 (Breast) | 4.72 | |

| Pyrrolizine derivative (12b) | Synthetic | A549 (Lung) | - | [7] |

| Hep3B (Liver) | - | [7] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these novel pyrrole alkaloids exert their biological effects is crucial for their development as therapeutic agents. Recent studies have begun to elucidate these pathways.

Inhibition of Aldose Reductase 2 (ALR2) by Spongiacidins

Several spongiacidin-type pyrrole imidazole alkaloids isolated from Stylissa massa have demonstrated significant inhibitory activity against aldose reductase 2 (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications.[2][8] The inhibition of ALR2 by these compounds represents a promising therapeutic strategy for the management of diabetes-related pathologies.[9][10][11]

Antimicrobial Mechanism of Streptopyrroles

Streptopyrroles isolated from Streptomyces species have shown potent antimicrobial activity, particularly against Gram-positive bacteria.[4][5] One proposed mechanism of action is the inhibition of bacterial protein histidine kinases, which are essential components of two-component signal transduction systems that regulate various cellular processes in bacteria.[12][13] By inhibiting these kinases, streptopyrroles disrupt critical signaling pathways, leading to bacterial cell death.

Anti-inflammatory Signaling of Stylimassalins

The novel alkaloids, stylimassalins, isolated from Stylissa massa, have demonstrated anti-inflammatory properties. While the precise molecular targets are still under investigation, it is hypothesized that these compounds modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[7][13][14][15][16] These pathways are central to the production of pro-inflammatory mediators like cytokines and chemokines. By inhibiting these pathways, stylimassalins can reduce the inflammatory response.

Conclusion

The discovery and investigation of novel pyrrole alkaloids from diverse natural sources continue to be a vibrant and promising area of research. The potent and varied biological activities of these compounds underscore their potential as lead structures for the development of new drugs to combat a range of human diseases. This technical guide provides a foundational resource for scientists and researchers, offering detailed methodologies and insights into the mechanisms of action of these fascinating natural products. Further exploration in this field is poised to unlock even more of nature's therapeutic secrets.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel streptopyrroles from Streptomyces rimosus with bacterial protein histidine kinase inhibitory and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Inflammation Using Salsalate in Patients With Type 2 Diabetes: Effects on Flow-Mediated Dilation (TINSAL-FMD) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Anti-Inflammatory Effect of Smilax china L. Extract on LPS-Stimulated THP-1 via Downregulation of MAPK and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Biological Screening of 4-Formyl-1H-pyrrole-2-carboxylic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 4-Formyl-1H-pyrrole-2-carboxylic acid and its structurally related analogs. The pyrrole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This document collates available data on the antimicrobial, antifungal, antioxidant, and enzyme-inhibiting properties of this class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and molecular relationships to facilitate further research and drug discovery efforts.

Antimicrobial and Antifungal Activity

Pyrrole derivatives are well-documented for their potential as antimicrobial and antifungal agents.[1][2][3] The core structure of this compound serves as a valuable scaffold for the development of new therapeutic agents to combat infectious diseases. Screening of its analogs has revealed significant activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several analogs of this compound against various microbial strains. The data is compiled from multiple studies and showcases the potential of these compounds.

| Compound ID | Analog Structure | Test Organism | MIC (µg/mL) | Reference |

| 1 | 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide | Klebsiella pneumoniae | 1.02 | |

| Escherichia coli | 1.56 | [3] | ||

| Pseudomonas aeruginosa | 3.56 | [3] | ||

| 2 | 4-phenyl-1H-pyrrole-2-carboxamide derivative | Escherichia coli | 6.05 | |

| Pseudomonas aeruginosa | 6.05 | |||

| 3 | 1,2,3,4-tetrasubstituted pyrrole derivative | Staphylococcus aureus | Promising Activity | [4] |

| Bacillus cereus | Promising Activity | [4] | ||

| 4 | Pyrrole-2-carboxamide derivative | Mycobacterium tuberculosis | <0.016 |

Antioxidant Activity

The antioxidant potential of pyrrole derivatives is an area of growing interest, as oxidative stress is implicated in a multitude of chronic diseases. The formyl and carboxylic acid moieties on the pyrrole ring may contribute to the radical scavenging properties of these compounds.

At present, specific quantitative antioxidant data for this compound is limited in the public domain. However, the general antioxidant capacity of pyrrole-containing compounds has been noted.[1] Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are routinely employed to evaluate the antioxidant potential of such compounds.

Enzyme Inhibition

Pyrrole-2-carboxylic acid and its derivatives have been investigated as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases.

Proline Racemase Inhibition

Pyrrole-2-carboxylate has been identified as a potent inhibitor of proline racemase, an enzyme crucial for the survival of certain pathogens.[5] This inhibitory action suggests that derivatives of this compound could be explored as novel antibacterial agents targeting this enzyme.

D-Amino Acid Oxidase (DAO) Inhibition

Fused pyrrole carboxylic acids have been discovered as novel and potent inhibitors of D-amino acid oxidase (DAO).[6] DAO is an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor, making it a target for neurological disorders. This opens an avenue for investigating this compound analogs as potential modulators of DAO activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Workflow for Broth Microdilution Assay

A schematic of the broth microdilution workflow.

Procedure:

-

Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[7]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the same broth medium. The inoculum density is typically adjusted to a 0.5 McFarland standard.[8]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Controls: Include a positive control well (broth and inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure sterility.[7]

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and rapid method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH radical.[9][10]

Workflow for DPPH Radical Scavenging Assay

A schematic of the DPPH radical scavenging assay workflow.

Procedure:

-

Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.[9]

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound at various concentrations to the DPPH working solution.

-

Controls: Include a blank containing only the solvent and the DPPH solution, and a positive control using a known antioxidant like ascorbic acid or Trolox.[9]

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[10]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[9]

Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+), a blue/green chromophore.

Procedure:

-

ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Assay: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm. A specific volume of the test compound at various concentrations is then added to the ABTS•+ solution.

-

Incubation and Measurement: The reaction mixture is incubated for a short period (e.g., 6 minutes), and the absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the results with a standard curve prepared with Trolox.

Enzyme Inhibition Assay: General Protocol

The following is a general protocol that can be adapted for specific enzyme inhibition assays, such as for proline racemase or D-amino acid oxidase.

Workflow for a General Enzyme Inhibition Assay

A generalized workflow for an enzyme inhibition assay.

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound (inhibitor) in an appropriate buffer.

-

Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or microplate well), pre-incubate the enzyme with various concentrations of the test compound for a specific time to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the pre-incubated mixture.

-

Monitoring: Monitor the reaction progress by measuring a detectable signal (e.g., change in absorbance or fluorescence) over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. This data can then be used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[11]

Conclusion and Future Directions

The available data suggests that this compound and its analogs are a promising class of compounds with diverse biological activities. The documented antimicrobial, antifungal, and enzyme-inhibiting properties warrant further investigation. Future research should focus on:

-

Synthesis and Screening of a Focused Library: A library of analogs based on the this compound scaffold should be synthesized and screened systematically to establish clear structure-activity relationships (SAR).

-

Mechanism of Action Studies: For the most potent compounds, detailed studies should be conducted to elucidate their mechanism of action at the molecular level.

-

In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.

This technical guide serves as a foundational resource for researchers in the field, providing a summary of the current knowledge and detailed protocols to facilitate the continued exploration of this important class of molecules.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. marinebiology.pt [marinebiology.pt]

- 11. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formyl-1H-pyrrole-2-carboxylic acid (CAS 7126-53-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-1H-pyrrole-2-carboxylic acid, identified by the CAS number 7126-53-6, is a heterocyclic organic compound belonging to the pyrrole class. This guide provides a comprehensive overview of its chemical and physical properties, potential synthesis methodologies, and a summary of the known biological activities of structurally related compounds, offering insights for its potential applications in research and drug development. While specific biological data for this compound is limited in publicly available literature, the broader families of pyrrole-2-carboxaldehydes and pyrrole-2-carboxylic acids have demonstrated a range of physiological activities.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 7126-53-6 | N/A |

| Molecular Formula | C₆H₅NO₃ | N/A |

| Molecular Weight | 139.11 g/mol | N/A |

| Melting Point | 220 °C | [1] |

| Boiling Point | 426.3 °C at 760 mmHg | [2] |

| Flash Point | 211.6 °C | [2] |

| Density | 1.512 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.67 | [2] |

| Appearance | Light Brown to Brown Solid | N/A |

| Purity | Typically >95% | [3] |

Synthesis

Below is a generalized experimental workflow for the synthesis of a substituted pyrrole-2-carboxylic acid, which could be adapted for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce in the public domain. However, the pyrrole-2-carboxaldehyde and pyrrole-2-carboxylic acid scaffolds are present in numerous natural products and synthetic compounds with a wide range of physiological activities.[3]

Derivatives of pyrrole-2-carboxaldehyde have been isolated from various natural sources and have been noted for their role as molecular markers, for instance, in diabetes.[3] The broader class of pyrrole derivatives has been extensively investigated for various therapeutic applications.

Antimicrobial and Antitubercular Activity of Related Compounds

Several studies have highlighted the potential of pyrrole derivatives as antimicrobial agents. Specifically, pyrrole-2-carboxamide derivatives have been synthesized and evaluated for their activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These studies suggest that the pyrrole scaffold can be a valuable starting point for the development of new antibiotics.

Furthermore, certain pyrrole-2-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have been investigated as inhibitors of essential mycobacterial enzymes, indicating a potential mechanism of action.

Given the structural similarities, it is plausible that this compound or its derivatives could exhibit antimicrobial or antitubercular properties. A general workflow for screening such a compound for biological activity is presented below.

Caption: A generalized workflow for the biological screening of the target compound.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, based on the activities of related compounds, a hypothetical mechanism could involve the inhibition of a key bacterial enzyme. For instance, some antimicrobial pyrrole derivatives are known to target enzymes involved in bacterial cell wall synthesis or DNA replication. A simplified diagram illustrating a hypothetical enzyme inhibition pathway is shown below. It is crucial to note that this is a speculative representation and requires experimental validation.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Formyl-1H-pyrrole-2-carboxylic acid via Vilsmeier-Haack Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Formyl-1H-pyrrole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step sequence: the regioselective Vilsmeier-Haack formylation of a 1H-pyrrole-2-carboxylate ester and subsequent hydrolysis to the target carboxylic acid.

Introduction

Pyrrole-2-carboxylic acid derivatives are key structural motifs in numerous biologically active compounds. The introduction of a formyl group at the 4-position of the pyrrole ring provides a versatile handle for further functionalization, making this compound a sought-after intermediate in the synthesis of complex molecules. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich heterocycles like pyrrole. However, controlling the regioselectivity of this reaction on the pyrrole-2-carboxylate system to favor the 4-position over the electronically more activated 5-position is a significant challenge. This protocol outlines a procedure to achieve this synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main stages as depicted below:

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

This procedure details the formylation of ethyl 1H-pyrrole-2-carboxylate to yield ethyl 4-formyl-1H-pyrrole-2-carboxylate. Controlling the reaction conditions is crucial for achieving regioselectivity. The Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate has been reported to yield a mixture of 4- and 5-formylated isomers, which can be separated by chromatography[1]. The following is a general procedure adapted for the unsubstituted starting material.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |